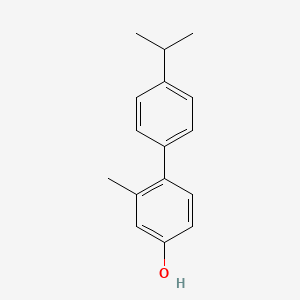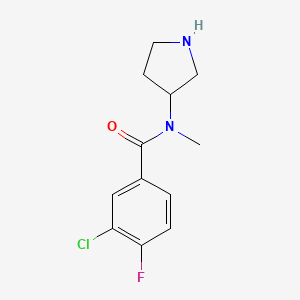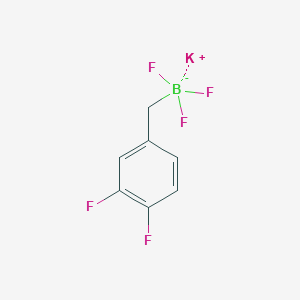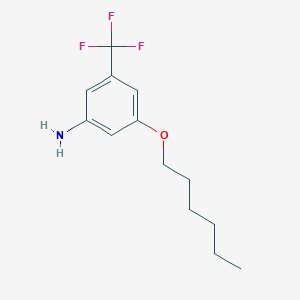
4'-Isopropyl-2-methyl-biphenyl-4-ol
Descripción general
Descripción
4’-Isopropyl-2-methyl-biphenyl-4-ol is a biphenyl derivative characterized by the presence of an isopropyl group at the 4’ position and a methyl group at the 2 position, along with a hydroxyl group at the 4 position of the biphenyl structure. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Isopropyl-2-methyl-biphenyl-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 4’-Isopropyl-2-methyl-biphenyl-4-ol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Isopropyl-2-methyl-biphenyl-4-ol undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction Reactions: The hydroxyl group at the 4 position can participate in oxidation and reduction reactions, forming corresponding ketones or alcohols.
Coupling Reactions: It can also participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4’-Isopropyl-2-methyl-biphenyl-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4’-Isopropyl-2-methyl-biphenyl-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4 position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
4’-Isopropyl-biphenyl-4-ol: Lacks the methyl group at the 2 position.
2-Methyl-biphenyl-4-ol: Lacks the isopropyl group at the 4’ position.
Biphenyl-4-ol: Lacks both the isopropyl and methyl groups.
Uniqueness
4’-Isopropyl-2-methyl-biphenyl-4-ol is unique due to the specific substitution pattern on the biphenyl scaffold, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-11(2)13-4-6-14(7-5-13)16-9-8-15(17)10-12(16)3/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVVFPUCVJKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B7975331.png)





